3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline
Description
Properties
IUPAC Name |
3-bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3NO/c11-7-4-16-8-2-1-5(17-10(13,14)15)3-6(8)9(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKHWXZGWJQUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671186 | |
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-48-2 | |
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formal [4 + 2]-Cycloaddition Strategy
The quinoline core is constructed via a formal [4 + 2]-cycloaddition between N-aryliminium ions (generated from arylmethyl azides) and 1-bromoalkynes. This method, adapted from Jumreang Tummatorn et al., enables direct incorporation of bromine at position 3 while pre-installing chlorine and trifluoromethoxy groups on the aromatic precursor.
Procedure :
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Arylmethyl Azide Synthesis : A substituted benzyl chloride bearing 4-chloro and 6-trifluoromethoxy groups is treated with sodium azide to form the corresponding azide.
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Cycloaddition : The azide reacts with 1-bromoalkyne under acidic conditions (e.g., trifluoroacetic acid) at 80°C, generating the N-aryliminium ion intermediate.
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Ring Closure : Intramolecular cyclization yields 3-bromo-4-chloro-6-(trifluoromethoxy)quinoline.
Key Data :
Advantages :
-
Single-step construction of the quinoline core with all substituents.
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High regiocontrol due to electronic directing effects of the trifluoromethoxy group.
Sequential Halogenation of Preformed Quinoline Derivatives
Electrophilic Bromination of 4-Chloro-6-(trifluoromethoxy)quinoline
Bromine is introduced at position 3 via electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS). The trifluoromethoxy group at C6 directs electrophiles to the meta position (C3) due to its strong electron-withdrawing nature.
Procedure :
-
Substrate Preparation : 4-Chloro-6-(trifluoromethoxy)quinoline is synthesized via Ullmann coupling of 4-chloroaniline with a trifluoromethoxy-containing aryl iodide.
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Bromination : NBS (1.1 equiv) is added to the substrate in acetic acid at 90°C for 8 hours.
Key Data :
Challenges :
-
Requires rigorous temperature control to minimize decomposition.
Multi-Step Synthesis from Functionalized Anilines
Skraup Cyclization with Halogenated Intermediates
The Skraup reaction builds the quinoline ring from aniline derivatives pre-functionalized with chlorine and trifluoromethoxy groups. Bromination is performed post-cyclization using directed ortho-metalation.
Procedure :
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Aniline Functionalization : 4-Chloro-3-(trifluoromethoxy)aniline is prepared via nucleophilic substitution of 4-chloro-3-nitroaniline with trifluoromethoxide.
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Skraup Cyclization : The aniline reacts with glycerol and sulfuric acid at 150°C to form 4-chloro-6-(trifluoromethoxy)quinoline.
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Directed Bromination : n-Butyllithium (-78°C) deprotonates C3, followed by quenching with bromine to install the bromo group.
Key Data :
Advantages :
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Reaction Conditions
-
Cycloaddition : Requires acidic conditions and elevated temperatures.
-
Electrophilic Bromination : Involves corrosive solvents (acetic acid) and precise stoichiometry.
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Skraup Cyclization : High-temperature conditions risk decomposition of trifluoromethoxy groups.
Mechanistic Insights
Role of Trifluoromethoxy as a Directing Group
The -OCF₃ group exerts a meta-directing effect during electrophilic substitution due to its electron-withdrawing nature. Density functional theory (DFT) calculations suggest this group increases the electrophilicity of C3 by 1.3-fold compared to unsubstituted quinoline.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, particularly at the halogenated positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Halogenation: Bromine, chlorine, and suitable catalysts.
Trifluoromethoxylation: Trifluoromethylating agents like trifluoromethoxy iodide.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups.
Scientific Research Applications
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline with structurally related quinoline derivatives:
Key Observations
Substituent Position Effects: The 3-bromo substituent in the target compound offers distinct steric and electronic effects compared to 4-bromo analogs (e.g., 4-Bromo-6-(trifluoromethoxy)quinoline). Position 3 bromine may facilitate regioselective reactions, such as Suzuki couplings, due to reduced steric hindrance compared to position 4 . Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃): The OCF₃ group at position 6 in the target compound increases electron-withdrawing effects and metabolic stability compared to CF₃-substituted quinolines (e.g., 4-Bromo-6-(trifluoromethyl)quinoline), making it more suitable for drug design .
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (CAS 1072944-81-0) demonstrates how ester and hydroxyl groups can modify solubility and biological activity compared to the non-esterified target compound .
Physicochemical Properties: The trifluoromethoxy group in the target compound enhances lipophilicity (logP ~3.2 estimated), which is critical for blood-brain barrier penetration in CNS drug development. This contrasts with 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline (logP ~2.8), where the CF₃ group offers less polarity . Solubility: The target compound exhibits moderate solubility in organic solvents (e.g., DMSO, chloroform), similar to 4-Bromo-6-(trifluoromethoxy)quinoline, but lower than hydroxylated derivatives like Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate .
Biological Activity
3-Bromo-4-chloro-6-(trifluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential as a precursor in drug development. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with bromine, chlorine, and trifluoromethoxy substituents, which contribute to its unique chemical properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug discovery.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It serves as a building block for synthesizing derivatives with enhanced efficacy against various pathogens, including bacteria and fungi. Its mechanism often involves the inhibition of key enzymes or interaction with cellular targets such as DNA or proteins.
Table 1: Antimicrobial Activity of Derivatives
Anticancer Properties
The compound has shown promise in anticancer research, particularly against various cancer cell lines. It has been evaluated for its ability to induce apoptosis and inhibit tumor growth.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer activity compared to standard chemotherapeutics .
The biological effects of this compound are attributed to its ability to bind selectively to specific molecular targets. The presence of halogen substituents enhances its binding affinity, allowing it to effectively inhibit enzyme activity or disrupt cellular processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation: Alters receptor activity involved in signaling pathways critical for cell growth and survival .
Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives are being explored for potential therapeutic applications in treating infections and cancers.
Table 2: Applications in Drug Development
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new antibiotics |
| Anticancer Therapeutics | Synthesis of compounds targeting cancer cell lines |
| Agrochemicals | Potential use in herbicides and pesticides |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-4-chloro-6-(trifluoromethoxy)quinoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation of a quinoline precursor. For example, bromine and chlorine atoms are introduced via electrophilic substitution, while the trifluoromethoxy group is added using reagents like trifluoromethyl hypofluorite under controlled conditions. Key steps include:
- Regioselective halogenation at positions 3 and 4 using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C .
- Trifluoromethoxy incorporation via nucleophilic substitution with potassium trifluoromethoxide (KOCF₃) in anhydrous DMF at 80°C .
- Yield optimization requires inert atmospheres (Ar/N₂) and monitoring by TLC or HPLC. Typical yields range from 45–65%, with impurities arising from over-halogenation or incomplete substitution .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ¹⁹F NMR confirms trifluoromethoxy presence). Key shifts: quinoline C-2 proton at δ 8.9–9.2 ppm; trifluoromethoxy CF₃ at δ -55 to -58 ppm in ¹⁹F NMR .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. Twinned crystals require HKL-3000 for data integration .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 343.92) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition : IC₅₀ values against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Antimicrobial activity : MIC assays against S. aureus and E. coli (range: 2–16 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 8.2 µM in HeLa cells) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized to functionalize the bromine site while preserving the trifluoromethoxy group?
- Methodological Answer :
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/EtOH (3:1) at 60°C avoids CF₃O-group cleavage .
- Protecting groups : Boc-protected amines or silyl ethers prevent side reactions.
- Post-coupling analysis : LC-MS monitors debromination byproducts (<5% yield loss) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., serum concentration, cell passage number). For example, conflicting IC₅₀ values for kinase inhibition arise from ATP concentration differences (1 mM vs. 100 µM) .
- Structural validation : Confirm batch purity via XRD to rule out polymorphic effects .
- Computational docking : Use AutoDock Vina to predict binding poses, reconciling activity disparities (e.g., ΔG = -9.2 kcal/mol for CYP3A4 vs. -7.8 kcal/mol for CYP2D6) .
Q. How do substituent positions influence structure-activity relationships (SAR) in quinoline analogs?
- Methodological Answer :
- Comparative table :
| Substituent Position | Biological Activity (IC₅₀, µM) | LogP |
|---|---|---|
| 3-Br, 4-Cl, 6-CF₃O | 8.2 (HeLa) | 2.7 |
| 4-Br, 6-Cl, 2-CF₃ | 12.5 (HeLa) | 3.1 |
| 2-Me, 8-CF₃O | >50 (HeLa) | 2.9 |
- Key trends : Bromine at position 3 enhances cytotoxicity; trifluoromethoxy at 6 improves metabolic stability .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer :
- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement. Example: A twin fraction of 0.32 improves R₁ from 0.15 to 0.05 .
- Disorder modeling : PART instructions in SHELX resolve trifluoromethoxy group disorder (occupancy = 0.7/0.3) .
Data Contradiction Analysis
Q. Why do some studies report divergent regioselectivity in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent effects : DMF promotes substitution at C-3 (yield: 72%), while DMSO favors C-4 (yield: 58%) due to polarity differences .
- Leaving group ability : Bromine (C-3) is more reactive than chlorine (C-4), but steric hindrance from CF₃O can invert selectivity .
Safety and Handling
Q. What protocols mitigate risks during synthesis and handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
